molecular formula C21H20ClFN2O4S B2956628 2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894013-46-8

2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2956628
CAS No.: 894013-46-8
M. Wt: 450.91
InChI Key: FWEVIKMCHWJAJF-UHFFFAOYSA-N
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Description

2-(3-((2-Chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic chemical reagent of interest in medicinal chemistry and pharmacological research for the development of novel bioactive molecules. This compound features a multifaceted molecular architecture, incorporating an indole scaffold—a structure widely recognized for its broad-spectrum biological activities . The indole core is functionalized with a morpholinoethanone group and a benzylsulfonyl substitution pattern, characteristics that are frequently explored to modulate a compound's physicochemical properties and interaction with biological targets. The indole nucleus is a privileged structure in drug discovery, known to be a key pharmacophore in compounds exhibiting diverse biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects . Researchers investigate novel indole derivatives like this one to explore their potential as inhibitors or modulators of various cellular pathways. The specific presence of the sulfonyl and morpholino groups is often associated with enhanced solubility and the ability to engage in hydrogen bonding, which can be crucial for binding to enzymes or receptors. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4S/c22-17-5-3-6-18(23)16(17)14-30(27,28)20-12-25(19-7-2-1-4-15(19)20)13-21(26)24-8-10-29-11-9-24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEVIKMCHWJAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core, a morpholino group, and a sulfonylbenzyl moiety. Its structure can be represented as follows:

IUPAC Name 2[3[(2chloro6fluorophenyl)methylsulfanyl]indol1yl]1morpholinoethanone\text{IUPAC Name }2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]-1-morpholinoethanone

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through multiple mechanisms. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties . It demonstrates significant activity against both gram-positive and gram-negative bacteria. The sulfonyl group is believed to play a crucial role in its antimicrobial efficacy, possibly by disrupting bacterial cell wall synthesis or function .

The precise mechanism of action is still under investigation, but preliminary studies suggest that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction alters the activity of these targets, leading to the observed biological effects.

Study 1: Anticancer Activity

A study published in PMC evaluated the anticancer effects of this compound on various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating potent antimicrobial properties .

Data Summary

Biological Activity Effect IC50/MIC Values
AnticancerInduces apoptosis10-30 µM (varies by cell line)
AntimicrobialInhibits growthS. aureus: 15 µg/mL
E. coli: 25 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone
  • Molecular Formula : C22H21F3N2O4S
  • Molecular Weight : 466.5 g/mol
  • Key Differences: The benzyl substituent is 3-(trifluoromethyl) instead of 2-chloro-6-fluoro. The para-substitution on the benzyl ring may reduce steric hindrance compared to the ortho/para Cl/F arrangement in the target compound .
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : ~295.36 g/mol
  • Key Differences: Replaces the indole core with an imidazo[2,1-b]thiazole ring. Lacks the sulfonyl-benzyl group, diminishing polar interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Molecular Formula : C12H9ClF3N2OS (partial structure)
  • Molecular Weight : ~329.72 g/mol
  • Key Differences: Pyrazole core instead of indole, with a sulfanyl (S–) linker and aldehyde functional group. The 3-chlorophenyl and trifluoromethyl groups provide distinct electronic effects, but the absence of morpholinoethanone limits direct pharmacological comparison .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups
2-(3-((2-Chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone C21H21ClFN2O4S 452.52 Indole 2-Cl-6-F-benzyl, sulfonyl Sulfonyl, morpholinoethanone
1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone C22H21F3N2O4S 466.5 Indole 3-CF3-benzyl, sulfonyl Sulfonyl, morpholinoethanone
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone C13H17N3O2S 295.36 Imidazo[2,1-b]thiazole 5,6-dimethyl Morpholinoethanone
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C12H9ClF3N2OS (partial) 329.72 Pyrazole 3-Cl-phenyl, CF3, sulfanyl, aldehyde Sulfanyl, aldehyde

Implications of Structural Variations

The dimethyl groups on the imidazothiazole () increase electron density, favoring hydrophobic binding but reducing solubility .

Steric Considerations :

  • Ortho-substitution (Cl/F) in the target compound may create steric hindrance compared to the para-CF3 analog, influencing receptor fit.
  • The imidazothiazole core () is smaller than indole, possibly allowing deeper penetration into active sites .

Pharmacokinetics: Sulfonyl and morpholino groups enhance aqueous solubility, whereas trifluoromethyl and dimethyl groups may improve lipid bilayer traversal.

Research Findings and Methodological Notes

  • Structural Elucidation : The SHELX software suite () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent orientations .
  • Synthetic Challenges : The sulfonyl linkage in the target compound requires controlled oxidation steps, whereas the imidazothiazole and pyrazole analogs involve cyclization strategies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Sulfonylation : Reacting 1H-indole derivatives with 2-chloro-6-fluorobenzylsulfonyl chloride under anhydrous conditions (e.g., DCM, base catalysis). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature .
  • Morpholinoethanone Coupling : Use nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the morpholinoethanone moiety. Purification via column chromatography (silica gel, gradient elution) improves yield .
    • Yield Optimization : Conduct small-scale trials with varying catalysts (e.g., DMAP) and inert atmospheres to suppress side reactions.

Q. What safety protocols are critical when handling this compound, particularly regarding its sulfonyl and halogenated groups?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Halogenated byproducts require segregation and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?

  • Answer :

  • Crystallization : Use vapor diffusion with solvents like DMSO/EtOH to grow single crystals. Ensure purity >95% to avoid lattice defects .
  • Data Collection : Perform high-resolution (≤1.0 Å) synchrotron or in-house X-ray diffraction.
  • Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling sulfonyl and halogenated moieties. Validate hydrogen bonding and torsional angles with PLATON .
    • Contradiction Management : Cross-validate crystallographic data with NMR (e.g., 19F^{19}\text{F} NMR for fluorine environments) to resolve discrepancies in electron density maps .

Q. What experimental strategies can elucidate the antioxidant mechanism of this compound, and how do structural features influence radical scavenging activity?

  • Answer :

  • Assay Design :
  • DPPH/ABTS Assays : Quantify radical scavenging activity at varying concentrations (10–100 µM). Compare IC₅₀ values against standards like ascorbic acid .
  • ESR Spectroscopy : Directly detect stabilization of free radicals (e.g., hydroxyl radicals) by the indole sulfonyl group .
  • Structure-Activity Relationship (SAR) : The electron-withdrawing sulfonyl group may enhance stability of radical intermediates, while the morpholino moiety improves solubility for in vitro assays .

Q. How can conflicting reactivity data between the sulfonyl and morpholino groups be resolved in nucleophilic substitution reactions?

  • Answer :

  • Competitive Studies : Use kinetic isotopic labeling (e.g., 18O^{18}\text{O}) or DFT calculations to map nucleophilic attack preferences.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonyl group reactivity, while protic solvents may stabilize morpholino intermediates .
  • Controlled Conditions : Adjust temperature (0–25°C) and pH to selectively target reactive sites .

Methodological Resources

  • Structural Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for similar halogenated indoles .
  • Spectral Libraries : Use NIST Chemistry WebBook for IR/UV-Vis spectral comparisons .
  • Safety Compliance : Follow OSHA guidelines for halogenated compound handling .

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